molecular formula C19H20N4O2 B4167647 2-[(4-ethylphenyl)amino]-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide

2-[(4-ethylphenyl)amino]-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B4167647
M. Wt: 336.4 g/mol
InChI Key: ZSCQPJRVOGHKQX-UHFFFAOYSA-N
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Description

2-[(4-ethylphenyl)amino]-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of the ethylphenyl and phenyl groups attached to the amino and carboxamide functionalities, respectively, adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylphenyl)amino]-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-ethylphenylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethylphenyl)amino]-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-[(4-ethylphenyl)amino]-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-[(4-ethylphenyl)amino]-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents on the amino and carboxamide groups. Examples include:

Uniqueness

The uniqueness of 2-[(4-ethylphenyl)amino]-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide lies in its specific substituents, which can influence its reactivity, binding affinity, and overall biological activity

Properties

IUPAC Name

2-(4-ethylanilino)-6-oxo-N-phenyl-4,5-dihydro-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-13-8-10-15(11-9-13)21-19-22-16(12-17(24)23-19)18(25)20-14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3,(H,20,25)(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCQPJRVOGHKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(CC(=O)N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-ethylphenyl)amino]-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide
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2-[(4-ethylphenyl)amino]-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide
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2-[(4-ethylphenyl)amino]-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide
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2-[(4-ethylphenyl)amino]-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide
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2-[(4-ethylphenyl)amino]-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide
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2-[(4-ethylphenyl)amino]-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide

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